molecular formula C59H47Cl2N7O18 B12709481 methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate

methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate

Cat. No.: B12709481
M. Wt: 1212.9 g/mol
InChI Key: XRSVNFWJYMGXSG-YUTZLKEWSA-N
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Description

Methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[3814223,6214,17219,3418,12123,27129,33141,45010,37046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate is a complex organic compound with a highly intricate structure

Preparation Methods

The synthesis of methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of specific atoms or groups within the molecule.

Scientific Research Applications

Methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in disease. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in specific biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[3814223,6214,17219,3418,12123,27129,33141,45010,37046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate exhibits unique properties due to its specific functional groups and structural features Similar compounds may include those with analogous core structures but different substituents, such as variations in the number or position of hydroxyl, amino, or halogen groups

Properties

Molecular Formula

C59H47Cl2N7O18

Molecular Weight

1212.9 g/mol

IUPAC Name

methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate

InChI

InChI=1S/C59H47Cl2N7O18/c1-83-59(82)49-32-20-29(70)21-38(73)44(32)31-14-24(4-6-36(31)71)46-55(78)68-50(58(81)67-49)51(74)25-5-9-40(34(61)15-25)86-43-18-27-17-42(52(43)75)85-39-8-2-22(10-33(39)60)11-35-53(76)64-47(56(79)66-48(27)57(80)65-46)26-12-28(69)19-30(13-26)84-41-16-23(3-7-37(41)72)45(62)54(77)63-35/h2-10,12-21,35,45-51,69-75H,11,62H2,1H3,(H,63,77)(H,64,76)(H,65,80)(H,66,79)(H,67,81)(H,68,78)/t35-,45+,46-,47+,48-,49+,50+,51-/m1/s1

InChI Key

XRSVNFWJYMGXSG-YUTZLKEWSA-N

Isomeric SMILES

COC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)N)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O

Canonical SMILES

COC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)N)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O

Origin of Product

United States

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